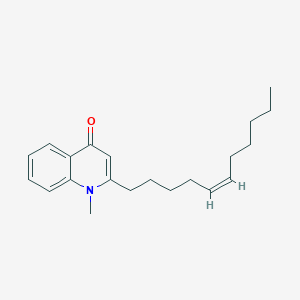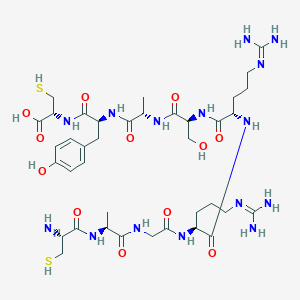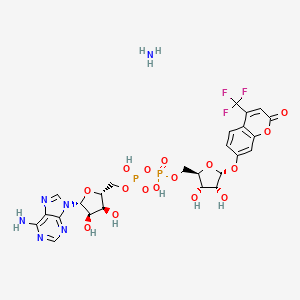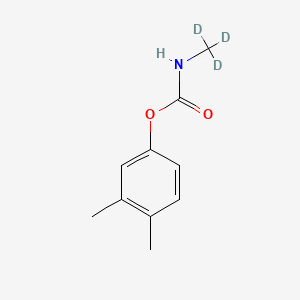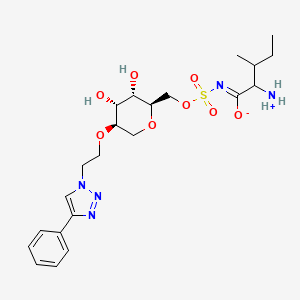
Isoleucyl tRNA synthetase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucyl tRNA synthetase-IN-2 is a compound that plays a crucial role in the translation process of protein synthesis. It is an enzyme that catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA molecule, ensuring the correct incorporation of isoleucine into a growing polypeptide chain during protein synthesis . This enzyme is essential for maintaining the fidelity of genetic information transfer from DNA to proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoleucyl tRNA synthetase-IN-2 typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli . The host cells are cultured under specific conditions to induce the expression of the enzyme. The enzyme is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Fermentation processes are optimized to maximize the yield of the enzyme. The purification process is also scaled up, often involving multiple chromatographic steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isoleucyl tRNA synthetase-IN-2 primarily undergoes aminoacylation reactions, where it catalyzes the attachment of isoleucine to its corresponding tRNA . This reaction involves the formation of an aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the tRNA molecule.
Common Reagents and Conditions
The aminoacylation reaction requires ATP, isoleucine, and tRNA as substrates. The reaction typically occurs in a buffered solution at physiological pH and temperature .
Major Products
The major product of the aminoacylation reaction catalyzed by this compound is isoleucyl-tRNA, which is then used in the ribosome for protein synthesis .
Aplicaciones Científicas De Investigación
Isoleucyl tRNA synthetase-IN-2 has a wide range of applications in scientific research:
Mecanismo De Acción
Isoleucyl tRNA synthetase-IN-2 exerts its effects through a two-step mechanism:
Aminoacylation: The enzyme first activates isoleucine by forming an aminoacyl-adenylate intermediate.
Transfer: The activated isoleucine is then transferred to the tRNA molecule.
The enzyme ensures the high fidelity of this process through a “double-sieve” mechanism, where it selectively hydrolyzes incorrectly aminoacylated tRNAs .
Comparación Con Compuestos Similares
Isoleucyl tRNA synthetase-IN-2 can be compared with other aminoacyl-tRNA synthetases, such as:
Methionyl tRNA synthetase: Catalyzes the attachment of methionine to its corresponding tRNA.
Valyl tRNA synthetase: Catalyzes the attachment of valine to its corresponding tRNA.
The uniqueness of this compound lies in its specificity for isoleucine and its role in maintaining the accuracy of protein synthesis .
Propiedades
Fórmula molecular |
C22H33N5O8S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(4-phenyltriazol-1-yl)ethoxy]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C22H33N5O8S/c1-3-14(2)19(23)22(30)25-36(31,32)35-13-18-21(29)20(28)17(12-34-18)33-10-9-27-11-16(24-26-27)15-7-5-4-6-8-15/h4-8,11,14,17-21,28-29H,3,9-10,12-13,23H2,1-2H3,(H,25,30)/t14?,17-,18-,19?,20+,21-/m1/s1 |
Clave InChI |
UZLLFMFZKAOOHK-KRKZGCFUSA-N |
SMILES isomérico |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
SMILES canónico |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



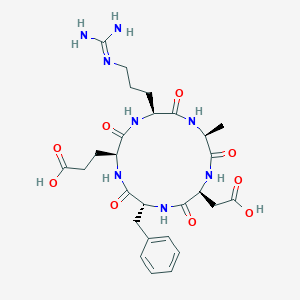
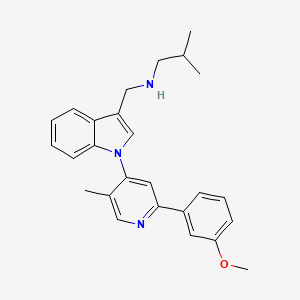
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
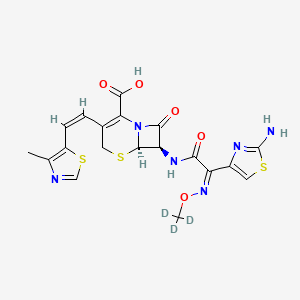
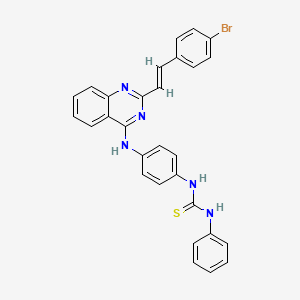
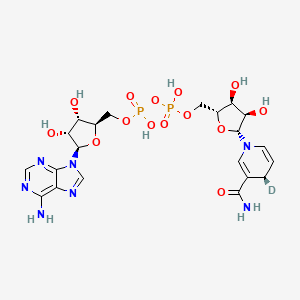
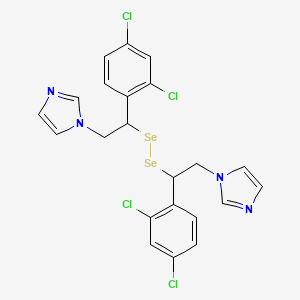
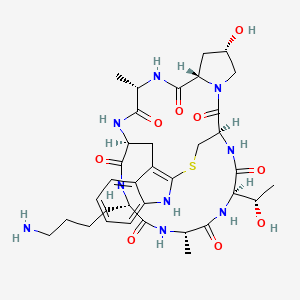
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
